molecular formula C10H11F2NO3 B14900607 n-(3-(Difluoromethoxy)phenyl)-2-methoxyacetamide

n-(3-(Difluoromethoxy)phenyl)-2-methoxyacetamide

Cat. No.: B14900607
M. Wt: 231.20 g/mol
InChI Key: HGFXPLSEIFQIHD-UHFFFAOYSA-N
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Description

N-(3-(Difluoromethoxy)phenyl)-2-methoxyacetamide is an organic compound characterized by the presence of difluoromethoxy and methoxy functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Difluoromethoxy)phenyl)-2-methoxyacetamide typically involves the reaction of 3-(difluoromethoxy)aniline with 2-methoxyacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Difluoromethoxy)phenyl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Conversion to an amine derivative.

    Substitution: Replacement of the difluoromethoxy group with another nucleophile.

Scientific Research Applications

N-(3-(Difluoromethoxy)phenyl)-2-methoxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-(Difluoromethoxy)phenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(Difluoromethoxy)phenyl)acetamide
  • N-(3-(Methoxy)phenyl)-2-methoxyacetamide
  • N-(3-(Trifluoromethoxy)phenyl)-2-methoxyacetamide

Uniqueness

N-(3-(Difluoromethoxy)phenyl)-2-methoxyacetamide is unique due to the presence of both difluoromethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its stability and solubility, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11F2NO3

Molecular Weight

231.20 g/mol

IUPAC Name

N-[3-(difluoromethoxy)phenyl]-2-methoxyacetamide

InChI

InChI=1S/C10H11F2NO3/c1-15-6-9(14)13-7-3-2-4-8(5-7)16-10(11)12/h2-5,10H,6H2,1H3,(H,13,14)

InChI Key

HGFXPLSEIFQIHD-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=CC(=CC=C1)OC(F)F

Origin of Product

United States

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